3-(Naphthalen-1-yl)pentane-2,4-dione
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Overview
Description
3-(Naphthalen-1-yl)pentane-2,4-dione is an organic compound characterized by the presence of a naphthalene ring attached to a pentane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yl)pentane-2,4-dione typically involves the reaction of 4-bromoacetophenone with 1-naphthaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a Michael addition followed by aldol condensation to form the desired diketone . The reaction conditions often include mixing the reactants in a suitable solvent, such as ethanol, and maintaining the reaction mixture at a controlled temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Naphthalen-1-yl)pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The diketone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or diketone moiety are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlling the temperature, solvent, and pH to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-(Naphthalen-1-yl)pentane-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Naphthalen-1-yl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. For example, in catalytic applications, the compound can form coordination complexes with metals, which then participate in catalytic cycles to facilitate chemical transformations . The specific molecular targets and pathways depend on the application and the nature of the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-yl)ethanone: A simpler ketone with a naphthalene ring, used in similar applications but with different reactivity.
3-(Naphthalen-2-yl)pentane-2,4-dione: An isomer with the naphthalene ring attached at a different position, leading to different chemical properties and applications.
Uniqueness
3-(Naphthalen-1-yl)pentane-2,4-dione is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its similar compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
94106-16-8 |
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Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
3-naphthalen-1-ylpentane-2,4-dione |
InChI |
InChI=1S/C15H14O2/c1-10(16)15(11(2)17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,1-2H3 |
InChI Key |
QSCNOVZSRIZYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC2=CC=CC=C21)C(=O)C |
Origin of Product |
United States |
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